molecular formula C4H11N3O2S B14064296 3-(Aminomethyl)azetidine-1-sulfonamide

3-(Aminomethyl)azetidine-1-sulfonamide

Cat. No.: B14064296
M. Wt: 165.22 g/mol
InChI Key: PQTCMCRIXLZZGZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)azetidine-1-sulfonamide is a four-membered nitrogen-containing heterocyclic compound. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. These compounds are valuable in various fields, including medicinal chemistry, due to their potential biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)azetidine-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is facilitated by photochemical conditions and results in the formation of the azetidine ring. Another approach involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)azetidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, sulfonic acids, and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Aminomethyl)azetidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)azetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ring strain and unique electronic properties of the azetidine ring allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context .

Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

3-(aminomethyl)azetidine-1-sulfonamide

InChI

InChI=1S/C4H11N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9)

InChI Key

PQTCMCRIXLZZGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)N)CN

Origin of Product

United States

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